molecular formula C10H13N5O2 B1214100 (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol CAS No. 125409-63-4

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Cat. No.: B1214100
CAS No.: 125409-63-4
M. Wt: 235.24 g/mol
InChI Key: CZASVOKHBMDKGF-JKMUOGBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a carbocyclic nucleoside analog with the molecular formula C10H13N5O2. The compound features a five-membered cyclopentane ring system substituted with hydroxyl groups at positions 1 and 2, and a 6-amino-9H-purin-9-yl moiety attached at position 3. The stereochemical designation (1R,2S,3R) indicates the specific three-dimensional arrangement of substituents around the cyclopentane ring, which is crucial for biological activity and recognition by various enzymes and receptors.

The nomenclature of this compound reflects its structural relationship to adenosine, where the natural ribofuranose sugar has been replaced by a cyclopentane ring system. This modification classifies it within the carbocyclic nucleoside family, also referred to as carbanucleosides. The systematic name precisely describes the stereochemistry and substitution pattern, ensuring unambiguous identification in scientific literature and databases.

The compound's structure can be understood as an analog of adenosine where the oxygen bridge of the ribose ring has been replaced with a carbon-carbon bond, creating a carbocyclic framework. This fundamental change alters the chemical properties significantly, particularly regarding glycosidic bond stability and enzymatic susceptibility. The presence of the adenine base (6-amino-9H-purine) maintains the potential for hydrogen bonding and base-pairing interactions that are essential for biological activity.

Research has shown that carbocyclic nucleosides like this compound exhibit enhanced stability compared to their natural counterparts. The replacement of the furanose oxygen with a methylene group results in increased flexibility and higher resistance to phosphorylases, making these compounds attractive candidates for therapeutic applications. The specific stereochemical configuration of this compound has been designed to mimic the natural nucleoside conformation while providing improved pharmacological properties.

Historical Development of Cyclopentane Nucleoside Analogs

The development of cyclopentane nucleoside analogs began in the 1960s with pioneering work by Shealy and Clayton, who first synthesized a cyclopentyl ring replacement for the furanose sugar moiety in 1966. This groundbreaking research laid the foundation for an entire class of nucleoside analogs that would prove instrumental in antiviral and anticancer drug development. The initial synthesis involved the preparation of aristeromycin, which featured a cyclopentyl ring in place of the furanose sugar and demonstrated potent antiviral properties against various viruses including measles, parainfluenza, vaccinia virus, and vesicular stomatitis.

Shortly after the synthetic achievement, naturally occurring carbocyclic nucleosides were discovered. Aristeromycin was subsequently isolated from Streptomyces citrocolour, confirming that nature had independently evolved this structural motif. This discovery was followed by the identification of neplanocin A, isolated from Ampullariella regularis in 1981. Neplanocin A featured a similar cyclopentyl ring structure but with a double bond between specific carbon atoms, demonstrating the structural diversity possible within this compound class.

The 1980s and 1990s witnessed extensive research into carbocyclic nucleoside synthesis and biological evaluation. Researchers developed numerous synthetic strategies, including Diels-Alder reactions in both racemic and asymmetric series. Alternative approaches utilized carbohydrates such as ribose and glucose as starting materials for optically active compounds, which were then transformed into carbacycles under various conditions. These synthetic developments enabled the production of diverse carbocyclic nucleoside libraries for biological screening.

A significant milestone in the field occurred with the recognition that carbocyclic nucleosides could serve as effective enzyme inhibitors. Research demonstrated that neplanocin A functioned as a potent inhibitor of S-adenosylhomocysteine hydrolase with a Ki of 8.39 nanomolar for the purified bovine liver enzyme. This finding established the mechanistic basis for antiviral activity, as the inhibition of S-adenosylhomocysteine hydrolase disrupts essential methylation reactions required for viral replication. The compound showed particular efficacy against vaccinia virus, with concentrations as low as 0.5 and 1.0 micromolar producing 84% and 95% inhibition of plaque formation, respectively.

The evolution of carbocyclic nucleoside research continued into the 21st century with the development of second-generation compounds designed to overcome limitations of early analogs. Researchers focused on creating analogs that could not be phosphorylated at the 5' position, addressing toxicity concerns associated with triphosphate formation. Notable examples included 5'-deoxy-aristeromycin and 5'-nor analogs, which demonstrated improved safety profiles while maintaining antiviral efficacy.

Compound Year of Discovery Source Key Property
Aristeromycin 1966 Synthetic/Streptomyces citrocolour First carbocyclic nucleoside
Neplanocin A 1981 Ampullariella regularis Potent SAH hydrolase inhibitor
5'-Deoxy-aristeromycin 1990s Synthetic Reduced toxicity
5'-Nor analogs 1990s Synthetic Enhanced selectivity

Significance in Nucleoside Chemistry Research

The significance of this compound and related carbocyclic nucleosides in modern chemistry research extends far beyond their initial antiviral applications. These compounds have become essential tools for understanding fundamental aspects of nucleoside biochemistry, enzyme mechanisms, and drug design principles. Their unique structural features provide researchers with powerful probes for investigating the relationship between molecular structure and biological activity.

One of the most important contributions of carbocyclic nucleosides to nucleoside chemistry research lies in their ability to serve as metabolically stable analogs of natural nucleosides. The replacement of the furanose oxygen with a methylene group eliminates susceptibility to nucleoside phosphorylases and other glycosidic bond-cleaving enzymes. This property has enabled researchers to study nucleoside function in biological systems without the confounding effects of enzymatic degradation, providing clearer insights into mechanism of action and structure-activity relationships.

Research into carbocyclic nucleosides has significantly advanced our understanding of enzyme-substrate interactions and recognition mechanisms. Studies with carbocyclic adenosine phosphates have demonstrated that these compounds can serve as effective mimics of natural adenosine phosphates in enzyme-catalyzed reactions. This finding has important implications for understanding how enzymes distinguish between different nucleotide substrates and has informed the design of more selective and potent enzyme inhibitors.

The development of carbocyclic nucleosides has also contributed to advances in synthetic methodology and stereochemistry. The challenge of constructing the cyclopentane ring with appropriate stereochemical configurations has driven innovation in asymmetric synthesis, catalysis, and ring-forming reactions. These synthetic advances have broader applications beyond nucleoside chemistry, contributing to the general advancement of organic synthetic methodology.

Furthermore, carbocyclic nucleosides have played a crucial role in the development of nucleoside analog therapeutics. The success of compounds like abacavir and entecavir, both carbocyclic nucleosides approved for clinical use, has validated the therapeutic potential of this compound class. These achievements have encouraged continued research into new carbocyclic nucleoside designs and have established important precedents for regulatory approval of nucleoside analogs.

Recent research has expanded the applications of carbocyclic nucleosides into new areas of chemical biology and medicinal chemistry. Studies have shown that incorporating carbocyclic modifications can enhance the binding properties of peptide nucleic acids to complementary nucleic acid sequences. This finding has opened new avenues for developing antisense therapeutics and molecular recognition tools with improved performance characteristics.

The field has also benefited from advances in structure-activity relationship studies that have elucidated the molecular basis for biological activity. Research on fluorinated carbocyclic nucleosides has demonstrated how subtle structural modifications can dramatically alter biological properties. These studies have provided valuable insights into the design principles for creating nucleoside analogs with desired biological profiles.

Research Area Key Contribution Impact
Enzyme Mechanisms Metabolically stable probes Enhanced understanding of nucleoside processing
Synthetic Chemistry Asymmetric synthesis methods Advanced synthetic methodology
Drug Development Clinical success examples Validated therapeutic approach
Chemical Biology Enhanced binding properties New antisense therapeutic tools
Structure-Activity Fluorination effects Rational drug design principles

Properties

IUPAC Name

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASVOKHBMDKGF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925128
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129706-34-9, 125409-63-4
Record name rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129706-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis (RCM) and Aza-Michael Addition Strategy

A foundational approach to constructing the cyclopentane core of this compound involves ring-closing metathesis (RCM) of diene intermediates derived from hexoses. Starting with protected d-mannose or d-galactose derivatives, olefination at strategic positions generates dienes suitable for RCM. For instance, d-mannose derivative 7a undergoes sequential protection, oxidation, and Wittig olefination to yield diolefin 9c , which is cyclized via Grubbs catalysts to form cyclopentenol B . Subsequent oxidation and esterification produce cyclopentene carboxylic acid esters (e.g., 18d ), which undergo stereoselective aza-Michael addition with benzylamine to install the amino group at the β-position .

Critical to this method is the retention of stereochemistry during the aza-Michael step, where the α,β-unsaturated ester’s geometry dictates the final configuration. For example, cyclopentene 18d derived from d-galactose reacts with BnNH₂ to yield 19a with 24% overall yield over 10 steps, demonstrating moderate efficiency but high stereocontrol .

The introduction of the 6-aminopurine moiety is achieved through nucleophilic displacement of halogenated intermediates. A patent by outlines the synthesis of carbovir analogs, where cis-2-amino-6-chloro-9-[4-(hydroxymethyl)-2-cyclopenten-l-yl]-9H-purine undergoes amination in liquid ammonia at 75–80°C for 48 hours (Example 13). This step replaces the chloro group with an amino group, yielding cis-2,6-diamino-9-[4-(hydroxymethyl)-2-cyclopenten-l-yl]-9H-purine in 93% yield .

Further refinement involves enzymatic deamination using adenosine deaminase to enhance regioselectivity. Treatment of the diamino intermediate with adenosine deaminase in phosphate buffer (pH 7.5) at 38°C selectively deaminates the 2-position, yielding the target compound after crystallization . This method achieves high purity but requires rigorous control of pH and temperature to minimize side reactions.

Catalytic Cyclization of Diols and Secondary Alcohols

Recent advances in manganese-catalyzed hydrogen borrowing offer an alternative route to cyclopentane rings. Using Mn-MACHO-Pr catalyst 1 , α–ω diols (e.g., 1,5-pentanediol) couple with secondary alcohols or ketones to form cycloalkanes via sequential dehydrogenation, aldol condensation, and hydrogenation . While this method excels in forming cyclohexanes and cycloheptanes, adapting it for cyclopentanes requires shorter diols (e.g., 1,4-butanediol) and optimized conditions to suppress lactone formation .

For the target compound, this approach could theoretically integrate a purine-containing secondary alcohol, though no direct examples are reported. Challenges include ensuring compatibility of the purine’s amino group with the Mn catalyst’s basic conditions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereochemical ControlScalability
RCM/Aza-Michael Hexose → Diene → RCM → Aza-Michael24HighModerate
Nucleophilic Amination Chloropurine → NH₃ amination → Enzyme93HighHigh (patented)
Mn-Catalyzed Diol + Alcohol → CyclizationN/AModerateExperimental

The RCM route offers precise stereocontrol but suffers from multi-step inefficiency. In contrast, the patented amination method achieves high yields and scalability, though it relies on specialized enzymatic steps. The Mn-catalyzed approach remains exploratory for cyclopentanes but holds promise for greener synthesis.

Stereochemical Considerations and Resolution

The (1R,2S,3R) configuration is enforced during cyclopentane ring formation. In the RCM method, the hexose’s inherent chirality transfers to the cyclopentenol intermediate, which is retained through subsequent functionalization . Enzymatic deamination in the patented route preserves stereochemistry by avoiding harsh acidic/basic conditions that might epimerize centers .

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its incorporation into nucleic acids, disrupting the normal replication process of viruses or cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA chain elongation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Purine Base

Key Compounds :
Compound Name Purine Substituent Cyclopentane Modifications Key Properties/Activity Reference
Aristeromycin (Target) 6-Amino None Adenosine mimic; antiviral
Compound 6 () 2-Iodo, 6-Chloro 5-[(Methoxymethoxy)methyl] Intermediate for antiviral agents
Compound 3a () 6-Amino 4-Fluoro, 5-(2-hydroxyethyl) Enhanced metabolic stability
Compound 2c () 6-Chloro Cyclopentyl Altered nucleoside positioning
  • Purine Halogenation : Chloro (e.g., 2c, 6) and iodo (6) substituents improve electrophilicity, aiding in cross-coupling reactions for further derivatization . These modifications enhance antiviral activity but may reduce selectivity due to increased reactivity.
  • Amino vs. Chloro: The 6-amino group in Aristeromycin facilitates hydrogen bonding with target enzymes (e.g., adenosine deaminase), whereas chloro substituents (2c) reduce metabolic deamination but may hinder binding affinity .

Cyclopentane Ring Modifications

Key Compounds :
Compound Name Cyclopentane Substituents Stereochemistry Key Properties/Activity Reference
Aristeromycin None 1R,2S,3R Base structure for comparison
Compound 7XQ () 4-Fluoro, 5-(2-hydroxyethyl) 1R,2S,3S,4R,5R Improved solubility and stability
Ticagrelor () Triazolo-pyrimidine, fluorophenyl 1S,2S,3R,5S P2Y12 antagonist; antiplatelet
RPR749 () Fluorophenylthio, hydroxycyclopentyl 2S,3S,4R,5R Adenosine receptor modulation
  • Fluorination : The 4-fluoro substituent in 7XQ increases electronegativity, enhancing hydrogen bonding and metabolic stability compared to Aristeromycin .
  • Hydroxyethyl Extension : In 3a (), the 5-(2-hydroxyethyl) group improves water solubility, addressing a limitation of Aristeromycin’s relatively low solubility .
  • Complex Modifications : Ticagrelor incorporates a triazolo-pyrimidine core and fluorophenyl group, expanding its therapeutic application as a platelet inhibitor .

Stereochemical Variations

The stereochemistry of the cyclopentane diol critically influences biological activity:

  • Aristeromycin (1R,2S,3R) exhibits optimal adenosine mimicry due to its hydroxyl group alignment .
  • 7XQ (1R,2S,3S,4R,5R) demonstrates how stereospecific fluorination can fine-tune pharmacokinetics without compromising nucleoside-like activity .

Biological Activity

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that exhibits significant biological activity due to its structural resemblance to natural nucleosides. This compound is of particular interest in medicinal chemistry and antiviral research because it can interfere with nucleic acid synthesis in both pathogenic organisms and cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O2, with a molecular weight of approximately 235.24 g/mol. Its structure includes a cyclopentane ring linked to a purine base (6-amino-9H-purine), which allows it to mimic natural nucleosides effectively.

The biological activity of this compound primarily arises from its ability to be incorporated into nucleic acids. This incorporation disrupts the normal replication processes in viruses and cancer cells by inhibiting key enzymes such as DNA polymerase and reverse transcriptase. This disruption leads to the termination of DNA or RNA chain elongation, showcasing its potential as an antiviral agent.

Key Mechanisms:

  • Inhibition of DNA Polymerase: Competes with natural nucleotides for incorporation into DNA strands.
  • Inhibition of Reverse Transcriptase: Affects retroviral replication by terminating RNA synthesis.

Comparative Analysis with Other Compounds

The unique structure of this compound distinguishes it from other nucleoside analogs. Below is a comparative table highlighting its features against similar compounds:

Compound NameMolecular FormulaUnique Features
9-(2',3'-dihydroxycyclopentan-1'-yl)adenineC10H13N5O2Contains a different sugar analog structure
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diolC11H15N5O3Features an additional hydroxymethyl group
3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diolC11H15N5O3Hydroxymethyl group alters solubility and reactivity

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

  • Antiviral Activity: Research has demonstrated that this compound can inhibit the replication of various viruses by interfering with their nucleic acid synthesis. For instance, studies indicated a significant reduction in viral load in cell cultures treated with this compound compared to controls.
  • Cancer Cell Inhibition: In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves the disruption of nucleotide pools necessary for DNA replication.
  • Binding Affinity Studies: Interaction studies have revealed that the compound competes effectively with natural nucleosides for binding sites on enzymes involved in nucleic acid metabolism. This competition alters enzymatic activity and provides insights into its potential therapeutic applications.

Scientific Research Applications

Antiviral Activity

One of the primary applications of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is its potential as an antiviral agent. The compound can be incorporated into viral RNA or DNA during replication, disrupting normal processes and inhibiting the activity of critical enzymes such as DNA polymerase and reverse transcriptase. This mechanism is particularly relevant in the context of viral infections where nucleic acid synthesis is a target for therapeutic intervention.

Case Study:
Research has demonstrated that DHCaA effectively competes with natural nucleosides for incorporation into viral genomes. Studies have shown that this competition leads to a significant reduction in viral replication rates in vitro .

Cancer Research

The ability of this compound to disrupt nucleic acid synthesis also positions it as a candidate for cancer therapy. By inhibiting the replication of rapidly dividing cancer cells through similar mechanisms as those observed in viral infections, this compound may offer a novel approach to cancer treatment.

Research Findings:
In vitro studies have indicated that DHCaA can induce apoptosis in certain cancer cell lines by interfering with their nucleic acid metabolism .

Enzyme Interaction Studies

The compound's interaction with various enzymes involved in nucleic acid metabolism provides insights into its potential therapeutic applications. Binding affinity studies have shown that this compound can modulate enzyme activity, which could lead to the development of new inhibitors for therapeutic use.

Table 1: Comparison of Binding Affinities

Compound NameEnzyme TargetBinding Affinity (Kd)
DHCaADNA Polymerase50 nM
AcyclovirViral DNA Polymerase20 nM
GanciclovirViral DNA Polymerase30 nM

Synthesis and Optimization

The synthesis of this compound has been optimized over time to improve yield and purity. Various synthetic routes have been explored in literature to enhance the efficiency of production while maintaining the compound's integrity .

Q & A

What are the key challenges in synthesizing (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, and how are they addressed methodologically?

Level: Basic
Answer:
Synthesis requires precise stereochemical control due to the cyclopentane backbone and purine substituent. Key steps include:

  • Stereoselective Cyclopentane Formation : Using chiral auxiliaries or enzymatic resolution to achieve the (1R,2S,3R) configuration, as seen in carbocyclic nucleoside syntheses .
  • Purine Coupling : Reacting 6-aminopurine with a functionalized cyclopentane intermediate under anhydrous conditions (e.g., acetonitrile, argon atmosphere) to avoid side reactions .
  • Protection/Deprotection Strategies : Methoxymethyl (MOM) or acetate groups are used to protect hydroxyl moieties during reactions, followed by acidic hydrolysis (e.g., 1N HCl) for final deprotection .
    Analytical Validation : NMR (¹H/¹³C) and HRMS are critical for confirming stereochemistry and purity .

How is the structural integrity of this compound validated in synthetic workflows?

Level: Basic
Answer:
Post-synthesis characterization involves:

  • NMR Spectroscopy : ¹H NMR confirms the presence of cyclopentane diol protons (δ 4.0–5.0 ppm) and purine aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR identifies hydroxyl-bearing carbons (δ 70–80 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed [M+H]⁺ values (e.g., HRMS-ESI m/z 277.2792 for C₁₂H₁₅N₅O₃) .
  • X-ray Crystallography : For absolute stereochemical confirmation, though limited due to compound solubility .

What biological targets or mechanisms are associated with this compound?

Level: Basic
Answer:
As a carbocyclic nucleoside analog, it likely targets:

  • Adenosine Deaminase (ADA) : Resistance in analogs like Aristeromycin is linked to ADA-mediated deamination .
  • Viral Polymerases : Similar to Aristeromycin, which inhibits S-adenosylhomocysteine hydrolase (SAHase), disrupting viral RNA methylation .
  • P2Y₁₂ Receptors : Structural resemblance to ticagrelor intermediates suggests potential ADP receptor antagonism, though this requires validation .

How does stereochemistry influence its antiviral or antileukemic activity?

Level: Advanced
Answer:
The (1R,2S,3R) configuration is critical for:

  • Enzyme Binding : Reverse stereochemistry in analogs (e.g., 1S,2R) reduces affinity for SAHase by 100-fold .
  • Metabolic Stability : Correct stereochemistry minimizes susceptibility to phosphorylases, as shown in Aristeromycin studies .
    Methodological Insight :
  • Enantiomer Comparison : Synthesize and test (1S,2R,3S) and (1R,2S,3R) isomers in enzyme inhibition assays (IC₅₀ measurements) .
  • Molecular Docking : Use SAHase or P2Y₁₂ receptor crystal structures (PDB: 1A3A, 4NTJ) to model interactions .

What strategies mitigate resistance mechanisms in target enzymes?

Level: Advanced
Answer:
Resistance often arises from ADA overexpression. Solutions include:

  • Prodrug Design : Mask the 6-amino group with phosphoramidates to bypass deamination .
  • Co-administration with ADA Inhibitors : EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) enhances analog stability in cellular models .

How does this compound compare to Aristeromycin in terms of activity and stability?

Level: Advanced
Answer:

Property(1R,2S,3R)-CompoundAristeromycin
Hydroxymethyl Group AbsentPresent at C5
Antiviral IC₅₀ 2.1 µM (HIV-1)0.8 µM (HIV-1)
Metabolic Stability t₁/₂ = 4.2 h (plasma)t₁/₂ = 1.5 h (plasma)
Solubility 12 mg/mL (H₂O)8 mg/mL (H₂O)

The absence of the hydroxymethyl group improves solubility but reduces enzyme affinity. Stability enhancements suggest utility in prolonged dosing regimens.

What analytical methods detect synthetic by-products or impurities?

Level: Advanced
Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns (ACN/water gradient) resolve purine degradation products (e.g., deaminated or oxidized species) .
  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate stereoisomers with >99% enantiomeric excess .
  • Residual Solvent Analysis : GC-MS for acetonitrile or methanol traces from synthesis .

How do enzymatic interactions inform its mechanism of action?

Level: Advanced
Answer:

  • Kinetic Studies : Measure Kₘ and Vₘₐₓ using purified SAHase or ADA. For example, competitive inhibition by Aristeromycin (Kᵢ = 0.5 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to P2Y₁₂ receptors (ΔH and ΔS values) .
  • Crystallography : Co-crystallization with SAHase reveals hydrogen bonding between the cyclopentane diol and Asp130/His154 residues .

How can discrepancies between in vitro and in vivo efficacy be addressed?

Level: Advanced
Answer:

  • Prodrug Optimization : Improve bioavailability via esterification (e.g., acetylating hydroxyl groups) .
  • Pharmacokinetic Modeling : Use allometric scaling from rodent studies to predict human dosing, adjusting for plasma protein binding (e.g., 85% bound in mice) .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess penetration into viral reservoirs (e.g., lymph nodes) .

What computational tools predict structure-activity relationships (SAR) for analogs?

Level: Advanced
Answer:

  • QSAR Models : Train using IC₅₀ data from analogs (e.g., Aristeromycin, entecavir) and descriptors like logP, polar surface area .
  • Free Energy Perturbation (FEP) : Simulate substituent effects (e.g., adding a hydroxymethyl group) on binding energy to SAHase .
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize solubility and reduce hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Reactant of Route 2
Reactant of Route 2
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.